molecular formula C25H27N3O5S B11170885 N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)-2-phenoxyacetamide

N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)-2-phenoxyacetamide

Cat. No.: B11170885
M. Wt: 481.6 g/mol
InChI Key: HRJPMKKCIVVQMJ-UHFFFAOYSA-N
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Description

N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)-2-phenoxyacetamide is a complex organic compound with a unique structure that combines a piperazine ring, a sulfonyl group, and a phenoxyacetamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)-2-phenoxyacetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-(2-methoxyphenyl)piperazine: This intermediate is synthesized by reacting 2-methoxyaniline with piperazine under appropriate conditions.

    Sulfonylation: The 4-(2-methoxyphenyl)piperazine is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group.

    Coupling with Phenoxyacetamide: Finally, the sulfonylated intermediate is coupled with phenoxyacetamide under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow synthesis, which allows for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)-2-phenoxyacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)-2-phenoxyacetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}phenyl)-2-phenoxyacetamide
  • N-(4-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}phenyl)-2-phenoxyacetamide

Uniqueness

N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)-2-phenoxyacetamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for specific research applications.

Properties

Molecular Formula

C25H27N3O5S

Molecular Weight

481.6 g/mol

IUPAC Name

N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylphenyl]-2-phenoxyacetamide

InChI

InChI=1S/C25H27N3O5S/c1-32-24-10-6-5-9-23(24)27-15-17-28(18-16-27)34(30,31)22-13-11-20(12-14-22)26-25(29)19-33-21-7-3-2-4-8-21/h2-14H,15-19H2,1H3,(H,26,29)

InChI Key

HRJPMKKCIVVQMJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)COC4=CC=CC=C4

Origin of Product

United States

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